

Core Biological Functions of N-Butanoyl-DL-homoserine lactone

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Compound Focus: N-Butanoyl-DL-homoserine lactone

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The table below summarizes the primary biological functions of C4-HSL across different biological systems.

Biological System	Primary Function / Effect	Key Findings / Mechanism	Quantitative Data / Concentration
Bacteria (Gram-negative)	Quorum Sensing Signal [1] [2]	Activates the LuxR-type receptor RhIR in <i>Pseudomonas aeruginosa</i> , leading to population-wide coordination of gene expression [1].	Used in experiments at 0.5 - 2 μ M to enhance anaerobic digestion [3] [4].
Bacteria (Gram-positive)	Virulence Gene Modulation [5]	Inhibits the <i>agr</i> quorum-sensing system in <i>Staphylococcus aureus</i> , reducing exotoxin production but enhancing protein A expression [5].	Effects observed at sub-growth-inhibitory concentrations [5].
Plants	Root Growth & Stress Tolerance [6]	Induces cytosolic Ca ²⁺ elevation in <i>Arabidopsis thaliana</i> root cells, promoting root elongation and enhancing tolerance to high salt concentrations [6].	Induces Ca ²⁺ influx at 10 μ M [6].

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Mammalian Hosts	Immune Response & Interkingdom Signaling [2]	Can be detected in human plasma during infection [7]. Potential interaction with host receptors like PPARγ and T2R38 , potentially modulating immune responses [2].	Peak plasma concentration of a related AHL (3-OH-C12-HSL) reported at 1.5 ng/mL [7].
Anaerobic Digestion	Process Enhancement [3] [4]	Improves Chemical Oxygen Demand (COD) removal rate, stimulates secretion of extracellular polymeric substances (EPS), and enhances specific methanogenic activity (SMA) of anaerobic granular sludge [4].	Addition of 2 μ M C4-HSL increased SMA [4].

Experimental Protocols for Key Findings

Protocol 1: Reporter Gene Assay for RhIR Activity

This cell-based assay quantifies C4-HSL activity as an agonist or antagonist of the RhIR receptor in *P. aeruginosa* [1].

- **Reporter Strain:** A bacterial strain containing a plasmid with a RhIR-controlled promoter fused to a reporter gene (e.g., *lux* or *gfp*).
- **Procedure:**
 - Grow the reporter strain in a suitable medium to mid-log phase.
 - Dilute the culture and dispense into multi-well plates.
 - Add a range of concentrations of synthetic C4-HSL or its analogs to the wells.
 - Incubate the plates to allow for gene expression and signal detection.
- **Data Analysis:** Measure the output of the reporter gene (e.g., luminescence or fluorescence). Agonist activity increases the signal, while antagonist activity reduces the signal from a baseline established with endogenous or added signal molecules [1].

Protocol 2: Assessing Impact on *S. aureus* Virulence

This protocol examines how C4-HSL affects virulence regulation in the Gram-positive bacterium *S. aureus* [5].

- **Bacterial Strain and Growth:** Use *S. aureus* strains with relevant reporter fusions (e.g., *agrP3::blaZ*). Grow cultures in CYGP broth.
- **AHL Exposure:** Add sub-growth-inhibitory concentrations of C4-HSL to the growing bacterial culture. A control group receives no AHL.
- **Analysis:**
 - **Gene Expression:** Measure β -galactosidase activity as a reporter for *agr* promoter activity.
 - **Protein Production:** Use immunoblotting or other assays to quantify changes in exotoxin production and cell wall proteins like protein A [5].

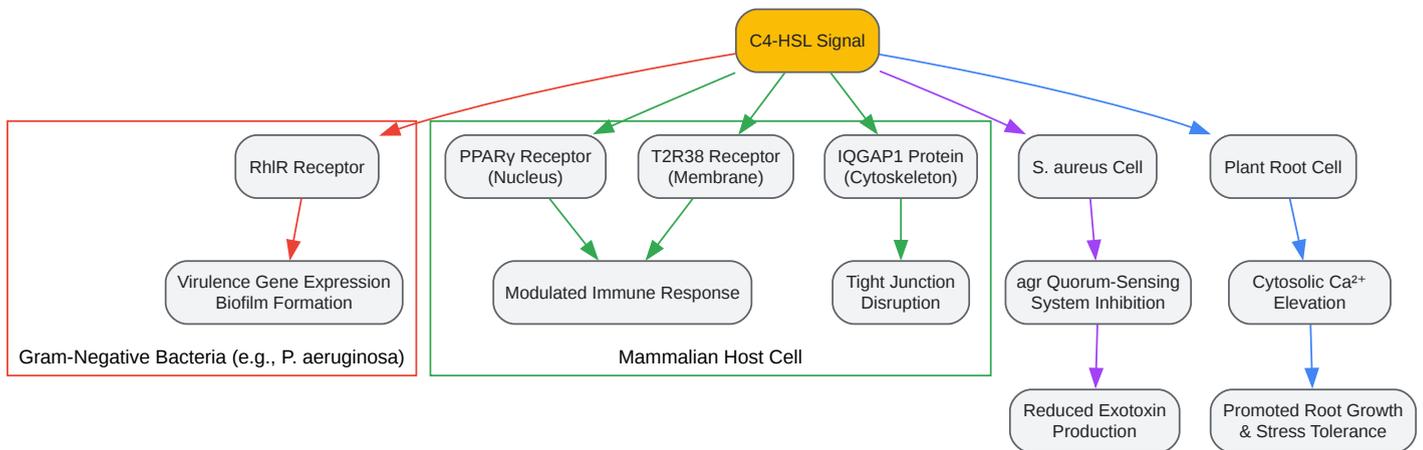
Protocol 3: LC-MS/MS Determination in Clinical Samples

This method detects and quantifies C4-HSL and other QS molecules in complex biological samples like human plasma [7].

- **Sample Preparation:** Extract QS molecules from plasma samples using protein precipitation or solid-phase extraction.
- **LC-MS/MS Analysis:**
 - **Chromatography:** Separate compounds using a C18 column with a gradient of water and acetonitrile as the mobile phase.
 - **Mass Spectrometry:** Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for high sensitivity and specificity.
- **Validation:** The method must be validated for selectivity, linearity, accuracy, precision, and limits of quantification (LOQ). The LOQ for C4-HSL was reported as 0.79 ng/mL [7].

Visualizing Key Signaling Pathways

The following diagram illustrates the primary signaling pathways mediated by C4-HSL across different biological contexts.



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C4-HSL mediates diverse signaling pathways in bacteria, mammalian hosts, and plants.

Research Applications and Therapeutic Potential

- **Anti-virulence Strategies:** C4-HSL structure-activity relationship studies help design potent RhIR agonists/antagonists to disarm *P. aeruginosa* infections without imposing a life-or-death selective pressure on the pathogen [1].
- **Diagnostic Biomarkers:** Quantitative LC-MS/MS methods can detect AHLs like C4-HSL in patient plasma, showing potential as a tool for prognosis and treatment monitoring of bacterial infections [7].
- **Microbiome and Inflammation Modulation:** As a component of gut microbiota signaling, C4-HSL may interact with host immunity; understanding this interaction could reveal new pathways for managing inflammatory bowel disease [2].
- **Biotechnology and Waste Treatment:** Adding C4-HSL can enhance the performance of anaerobic granular sludge in wastewater treatment, improving chemical oxygen demand removal and methane production [4].

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